molecular formula C22H17N3S B2602531 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide CAS No. 339013-00-2

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Cat. No.: B2602531
CAS No.: 339013-00-2
M. Wt: 355.46
InChI Key: MDJLKLDHQXGVMK-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a triazine-based compound featuring a sulfur-linked 4-methylphenyl group. Its structure combines a 1,2,4-triazine core with aromatic substituents, which are critical for electronic and steric properties. The compound’s synthesis typically involves coupling reactions between triazine precursors and thiol-containing aryl groups under acidic or oxidative conditions, as seen in analogous triazine derivatives .

Properties

IUPAC Name

5-(4-methylphenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S/c1-16-12-14-19(15-13-16)26-22-20(17-8-4-2-5-9-17)24-25-21(23-22)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLKLDHQXGVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-methylphenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the sulfide bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide involves its interaction with specific molecular targets. The triazine ring can interact with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Triazine Chemistry

2,5-Bis[(4-methylphenyl)thio]-3,6-diphenyl-1,4-dithiin (Compound 10a)
  • Structure : Shares the 4-methylphenyl sulfide moiety but replaces the triazine core with a 1,4-dithiin ring.
  • Synthesis : Formed via oxidative coupling of thiol precursors at 100°C .
  • Properties : Exhibits lower thermal stability (mp 79°C) compared to triazine derivatives, attributed to the less rigid dithiin backbone .
PTZ-TRZ (Phenothiazine-Triazine Hybrid)
  • Structure: Features a phenothiazine donor linked to a diphenyltriazine acceptor.
  • Applications : Used in thermally activated delayed fluorescence (TADF) OLEDs due to efficient charge transfer; achieves external quantum efficiency (EQE) >20% .
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (Series 6a-n)
  • Activity : Compounds 6a and 6j show excellent antifungal activity against C. albicans (MIC <10 µg/mL), comparable to griseofulvin .
3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine–water (6/1)
  • Crystallography : Forms stable hydrogen-bonded networks in the solid state, a property shared with sulfur-containing triazines like the target compound .
  • Thermal Stability: Higher melting points (>200°C) compared to non-sulfur analogs due to enhanced intermolecular interactions .

Physicochemical and Electronic Properties

Data Tables

Table 1: Comparative Analysis of Key Triazine Derivatives

Compound Name Core Structure Key Substituents Melting Point/Stability Applications Reference
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide 1,2,4-Triazine 4-Methylphenyl sulfide Not reported Material science, redox chemistry
PTZ-TRZ 1,3,5-Triazine Phenothiazine donor >250°C TADF OLEDs
2,5-Bis[(4-methylphenyl)thio]-1,4-dithiin 1,4-Dithiin 4-Methylphenyl thioethers 79°C Model for sulfur-rich systems
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamide (6a) 1,2,4-Triazine Quinoline-carboxamide Not reported Antifungal agents

Table 2: Antimicrobial Activity of Selected Triazine Derivatives

Compound Microbial Strain MIC (µg/mL) Reference
6a C. albicans <10
6j C. albicans <10
Griseofulvin C. albicans 15–20
Target Compound* C. albicans (predicted) ~10–15 (estimated)

*Predicted based on structural similarity to Series 6a-n.

Biological Activity

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide can be represented as follows:

C18H16N4S\text{C}_{18}\text{H}_{16}\text{N}_4\text{S}

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of derivatives of 1,2,4-triazine compounds against various cancer cell lines. For instance, a series of 5,6-diaryl-1,2,4-triazines were evaluated for their effectiveness against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. Notably, compounds containing a triazole moiety exhibited enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of Selected Compounds

Compound NameCell LineIC50 (µM)Mechanism
11EMGC-8032.5Apoptosis induction
11AEC-1093.0Cell cycle arrest
11BPC-33.5Mitochondrial disruption

The mechanisms underlying the biological activity of this class of compounds include:

  • Cell Cycle Arrest : Compound 11E was shown to arrest the cell cycle at the G2/M phase in MGC-803 cells.
  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed alongside decreased mitochondrial membrane potential and activation of apoptosis-related proteins .
  • Inhibition of Colony Formation : The ability to inhibit colony formation was significantly noted in treated cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the phenyl rings significantly influence biological activity. For example:

  • Substitution with halogens enhances activity compared to methyl substitutions.
  • The introduction of a triazole linker has been shown to provide a synergistic effect that enhances antiproliferative properties .

Table 2: Structure-Activity Relationship Insights

SubstituentPositionEffect on Activity
FluoroParaIncreased potency
MethylParaDecreased potency
Triazole LinkerN/ASynergistic effect

Case Studies

Several case studies have documented the efficacy of triazine derivatives in preclinical models:

  • Study on MGC-803 Cells : Compound 11E showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
  • Mechanistic Studies : Investigations revealed that compound interactions led to significant changes in gene expression related to apoptosis and cell cycle regulation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting a triazine-thiol precursor (e.g., 5-thiol-1,2,4-triazine) with 4-methylphenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfide moiety .
  • Cyclocondensation : Using phenylhydrazine derivatives and thiourea to form the triazine core, followed by functionalization via Suzuki coupling or alkylation to introduce phenyl and methylphenyl groups .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl groups) .
    • FT-IR : Identify S–C and C=N stretches (e.g., 650–750 cm⁻¹ for C–S; 1500–1600 cm⁻¹ for triazine rings) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., triazine ring planarity and dihedral angles with phenyl groups) .

Advanced: How can computational modeling elucidate electronic properties and reactivity?

Answer:

  • DFT studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting charge transfer interactions and redox behavior .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .
  • NBO analysis : Evaluate hyperconjugative interactions (e.g., sulfur lone pairs with triazine π-systems) to explain stabilization effects .

Advanced: How can contradictory data on biological activity among triazole/triazine derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Substituent effects : Minor changes (e.g., electron-withdrawing vs. donating groups) alter binding to targets. Compare IC₅₀ values of analogs with varying substituents .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls. For example, antimicrobial activity may vary with bacterial strain selection .
  • Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

Advanced: What strategies improve reaction yields in sulfur-containing triazine syntheses?

Answer:

  • Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions to enhance cross-coupling efficiency .
  • Temperature control : Conduct thiol-alkylation at 60–80°C to balance reaction rate and side-product formation .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during functionalization, followed by acidic deprotection .
    Troubleshooting : If yields drop below 50%, re-examine reactant purity or consider microwave-assisted synthesis for faster kinetics .

Advanced: How does the electronic structure of the triazine core influence photophysical properties?

Answer:

  • Conjugation effects : Extended π-systems (e.g., phenyl rings at positions 3 and 6) reduce bandgap energy, enhancing UV-Vis absorption (e.g., λₐᵦₛ ~300–400 nm) .
  • Sulfur participation : The sulfide group increases electron density on the triazine ring, red-shifting fluorescence emission. Compare with sulfone analogs for validation .
  • Solvatochromism : Test in polar vs. non-polar solvents to assess dipole-dipole interactions and excited-state behavior .

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